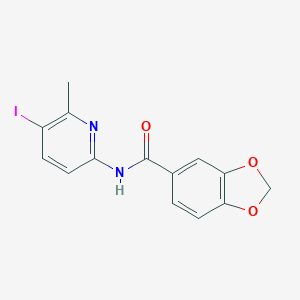
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide, also known as CMDB or Compound 14, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to inhibit the activity of HDAC6, which leads to the accumulation of misfolded proteins and ultimately cell death. Inflammation research has shown that N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathway. In neurological research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to protect neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to have various biochemical and physiological effects in different areas of research. In cancer research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to induce cell death and inhibit cell proliferation. In inflammation research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted research. However, one limitation is the lack of long-term safety data, as N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide is a relatively new compound and its effects on human health are not fully understood.
Direcciones Futuras
For N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide research include further investigation of its potential therapeutic applications, such as in cancer, inflammation, and neurological disorders. In addition, research on the safety and toxicity of N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide is needed to ensure its potential use in clinical settings. Furthermore, the development of more efficient and cost-effective synthesis methods for N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide may also facilitate its use in research and potential clinical applications.
In conclusion, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide, or N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide, is a synthetic compound that has shown potential therapeutic applications in various fields of research. Its specificity for certain enzymes and signaling pathways makes it a valuable tool for targeted research, but further investigation is needed to fully understand its effects on human health.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide involves the reaction of 3-chloro-4-methoxyaniline with 2,4-dimethylbenzoyl chloride in the presence of a base. This reaction results in the formation of N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide as a white solid with a yield of approximately 80%.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has shown promising results as an inhibitor of the enzyme HDAC6, which is involved in the progression of various cancers. N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C16H16ClNO2 |
|---|---|
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10-4-6-13(11(2)8-10)16(19)18-12-5-7-15(20-3)14(17)9-12/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
ONEWMEVZDHNYGV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)

![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)

![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)


![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244607.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)